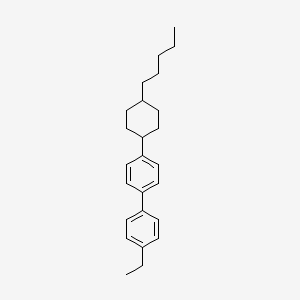

trans-4-Ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl

Description

Evolution of Biphenyl Derivatives in Liquid Crystal Science

Biphenyl derivatives have been central to liquid crystal (LC) research since the 1970s, when George Gray and colleagues synthesized 4-cyano-4'-pentylbiphenyl (5CB), the first room-temperature nematic LC. This breakthrough enabled the development of twisted nematic (TN) displays, revolutionizing consumer electronics. trans-4-Ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl, often abbreviated as BCH-52, emerged as a successor to 5CB, offering enhanced thermal stability and phase tunability. Its synthesis leveraged advancements in cyclohexyl substitution, which reduced molecular planarity and suppressed crystallization, thereby extending the nematic phase range.

Role in Calibrating Thermal Analysis Techniques

BCH-52 has become a benchmark material for differential scanning calorimetry (DSC) due to its well-defined phase transitions:

- Crystalline → Smectic B at ~40°C

- Smectic B → Nematic at ~146.8°C

- Nematic → Isotropic at ~164.8°C These transitions provide reliable reference points for instrument calibration, ensuring accuracy in measuring enthalpy changes and phase behaviors in other LC systems.

Properties

IUPAC Name |

1-ethyl-4-[4-(4-pentylcyclohexyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34/c1-3-5-6-7-21-10-14-23(15-11-21)25-18-16-24(17-19-25)22-12-8-20(4-2)9-13-22/h8-9,12-13,16-19,21,23H,3-7,10-11,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLGXBQYTARJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301000682 | |

| Record name | 3~4~-Ethyl-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79709-85-6 | |

| Record name | trans-4-Ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079709856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3~4~-Ethyl-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of trans-4-Ethyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl typically involves:

- Construction of the biphenyl core with selective substitution.

- Introduction of the trans-4-pentylcyclohexyl substituent.

- Control of stereochemistry to ensure the trans-configuration.

The key challenge is the selective formation of the trans-substituted cyclohexyl ring and the biphenyl linkage.

Preparation of trans-4-Substituted Cyclohexyl Intermediate

A fundamental step is the preparation of the trans-4-pentylcyclohexyl moiety. According to patent CN104829409A, the preparation method for trans-4-substituted cyclohexyl ethylene derivatives involves:

- Reacting cyclohexanone derivatives with pentyl substituents under controlled conditions.

- Using solvents such as toluene, diethyl ether, or tetrahydrofuran.

- Employing bases like sodium hydroxide or potassium tert-butoxide to facilitate substitution.

- Maintaining mechanical stirring and reflux conditions to promote reaction completion.

- Using purification steps including filtration, washing with aqueous and organic solvents, and silica gel chromatography to isolate the pure trans-isomer.

This method ensures high stereoselectivity for the trans-configuration by controlling reaction parameters such as temperature, solvent polarity, and base strength.

Biphenyl Core Formation and Functionalization

The biphenyl core is typically synthesized via:

- Suzuki coupling or related palladium-catalyzed cross-coupling reactions between aryl halides and aryl boronic acids.

- Introduction of the ethyl group at the 4-position via Friedel-Crafts alkylation or alkylation of a suitable biphenyl precursor.

- The 4'-position is functionalized with the trans-4-pentylcyclohexyl substituent by coupling the prepared cyclohexyl intermediate with the biphenyl scaffold.

Catalysts such as palladium complexes (e.g., Pd(PPh3)4) and ligands like triphenylphosphine are used to enhance coupling efficiency and selectivity.

Representative Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Preparation of trans-4-pentylcyclohexyl intermediate | Cyclohexanone derivative, pentyl bromide, NaOH or KOtBu, toluene or THF, reflux, stirring | Ensures trans-selectivity via base-promoted substitution |

| Biphenyl core coupling | Aryl bromide, aryl boronic acid, Pd catalyst, K2CO3, 1,4-dioxane/water, reflux | Suzuki coupling for biphenyl formation |

| Alkylation at 4-position | Ethyl bromide, Lewis acid catalyst (e.g., AlCl3) | Friedel-Crafts alkylation for ethyl group introduction |

| Final coupling | Trans-4-pentylcyclohexyl intermediate, biphenyl derivative, Pd catalyst, base, reflux | Formation of target compound |

Detailed Research Findings

- The stereoselective synthesis of the trans-4-pentylcyclohexyl intermediate is critical to the overall yield and purity of the target compound. The use of strong bases and aprotic solvents under reflux conditions promotes the trans-isomer formation over the cis-isomer.

- Palladium-catalyzed cross-coupling reactions provide high yields and regioselectivity for biphenyl formation, with triphenylphosphine as a common ligand to stabilize the catalyst.

- Purification techniques such as silica gel chromatography and recrystallization from suitable solvents (e.g., chloroform, dichloromethane) are essential to remove side products and achieve high purity.

- Analytical methods including NMR spectroscopy, mass spectrometry, and electron ionization mass spectrometry confirm the structure and stereochemistry of the synthesized compound.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Trans-4-pentylcyclohexyl synthesis | Cyclohexanone derivative, pentyl halide, NaOH/KOtBu, toluene/THF, reflux | High trans-selectivity, intermediate formation |

| Biphenyl core synthesis | Aryl halides, boronic acids, Pd catalyst, K2CO3, 1,4-dioxane/water, reflux | Efficient biphenyl coupling |

| Ethyl group introduction | Ethyl bromide, AlCl3 (Lewis acid catalyst) | Selective alkylation at 4-position |

| Final coupling | Trans-cyclohexyl intermediate, biphenyl derivative, Pd catalyst, base, reflux | Target compound formation |

| Purification | Silica gel chromatography, recrystallization | High purity and stereochemical confirmation |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

Substitution: Substitution reactions, such as halogenation or nitration, can occur at the aromatic rings using reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halogenated biphenyls, nitro biphenyls.

Scientific Research Applications

Chemistry:

- Used as a model compound in studies of biphenyl derivatives.

- Investigated for its electronic properties and potential use in organic electronics.

Biology:

- Studied for its interactions with biological membranes and potential effects on cell signaling pathways.

Medicine:

- Explored for its potential as a therapeutic agent due to its unique structural properties.

Industry:

- Utilized in the development of advanced materials, such as liquid crystals for display technologies.

Mechanism of Action

The mechanism of action of trans-4-Ethyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The compound’s biphenyl core allows it to fit into hydrophobic pockets of proteins, potentially modulating their activity. The ethyl and pentylcyclohexyl groups contribute to the compound’s overall hydrophobicity and influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chromatographic Properties

The table below highlights key differences between the target compound and similar biphenyl/cyclohexyl derivatives:

*Retention times from reflect reverse-phase HPLC conditions, indicating relative polarity.

Key Observations:

- Alkyl Chain Length : The pentyl group in the target compound increases hydrophobicity compared to propyl or ethyl analogs, likely extending liquid crystalline phase ranges .

- Electron-Withdrawing Groups : Fluorine (e.g., 87260-24-0) and trifluoromethoxy (e.g., 133937-72-1) substituents improve dielectric properties, critical for LCD switching speeds .

- Polar Groups : Methoxy or ethoxy substituents (e.g., 84952-30-7) reduce thermal stability but may enhance solubility in polar matrices .

Thermal and Mesomorphic Behavior

Liquid crystal performance depends on phase transition temperatures and mesophase stability:

- Cyclohexyl vs. Biphenyl Cores : Cyclohexyl groups (e.g., in 129738-34-7) introduce conformational flexibility, lowering melting points compared to fully aromatic biphenyls .

- Alkyl Substituents : Longer chains (e.g., pentyl) depress melting points and stabilize nematic phases, whereas shorter chains (e.g., ethyl) increase rigidity .

- Fluorinated Derivatives : Compounds like 87260-24-0 exhibit higher clearing points due to fluorine’s polarizability, making them suitable for high-temperature applications .

Q & A

Q. What steps ensure reproducibility in synthesizing and testing this compound across laboratories?

- Methodological Answer :

- Open Protocols : Publish detailed synthetic procedures (e.g., catalyst loadings, reaction times).

- Reference Standards : Use certified materials (e.g., NIST-traceable DSC calibrants).

- Interlaboratory Studies : Collaborate to validate phase transition data and purity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.